3-Ethyl-2,4,5-trimethyl-1H-pyrrole
Description
3-Ethyl-2,4,5-trimethyl-1H-pyrrole (CAS: 520-69-4) is a substituted pyrrole derivative with the molecular formula C₉H₁₅N and a molecular weight of 137.22 g/mol . Its IUPAC name reflects the substitution pattern: an ethyl group at position 3 and methyl groups at positions 2, 4, and 5 on the pyrrole ring. Key physicochemical properties include:
- XLogP3: 2.7 (indicating moderate lipophilicity)
- Hydrogen bond donors: 1 (from the pyrrole N–H group)
- Topological polar surface area (TPSA): 15.8 Ų .
This compound, also known as phyllopyrrole, is structurally characterized by its electron-rich aromatic ring due to the electron-donating alkyl substituents. Its low molecular complexity (complexity score: 111) and single covalent bond unit suggest stability under standard conditions .
Properties
IUPAC Name |
3-ethyl-2,4,5-trimethyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMBKUFPKCVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199969 | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-69-4 | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,5-trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of pyrrole with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4,5-trimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution can produce halogenated pyrrole derivatives .
Scientific Research Applications
3-Ethyl-2,4,5-trimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4,5-trimethyl-1H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Differences
The target compound is compared to three analogous pyrroles (Table 1):
Key Observations :
- The target compound lacks functional groups beyond alkyl chains, making it less polar than ester- or acetyl-containing analogs .
- Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate introduces a polar carboxylate ester at C2, increasing hydrogen bond acceptor capacity (TPSA: ~48 Ų estimated) .
- Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate features bulky aromatic (diphenyl) and electron-withdrawing (acetyl) groups, significantly altering electronic properties and steric hindrance .
Physicochemical Properties
Analysis :
- The target compound exhibits higher lipophilicity (XLogP3 = 2.7) than the ester derivative due to the absence of polar oxygen atoms. However, the diphenyl-acetyl analog has the highest XLogP3 (~4.5) due to aromatic hydrophobicity .
- Polar functional groups (e.g., esters, acetyl) increase TPSA, enhancing solubility in polar solvents like ethanol or acetone .
Reactivity and Stability
- Electrophilic Substitution : Alkyl groups in the target compound activate the pyrrole ring at positions with lower substitution density (e.g., C3), favoring reactions like halogenation or nitration .
- Steric Effects : Bulky substituents in the diphenyl derivative (C4, C5) hinder reactions at adjacent positions, whereas the target compound’s smaller substituents allow easier functionalization .
- Oxidative Stability : The target’s electron-donating alkyl groups enhance stability against oxidation compared to electron-withdrawing substituents (e.g., acetyl) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethyl-2,4,5-trimethyl-1H-pyrrole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines or ketones with appropriate electrophiles. For example, Knorr-type pyrrole synthesis or Paal-Knorr reactions can be adapted by using ethyl and methyl-substituted precursors. Optimization includes controlling temperature (80–120°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic pyrrolic NH signals (~10–12 ppm, broad singlet) and splitting patterns for ethyl/methyl groups (e.g., triplet for ethyl CH₂ at ~1.2 ppm, quartets for CH₃ at ~2.3–2.5 ppm). Adjacent methyl groups on the pyrrole ring may show coupling .
- IR : Stretching vibrations for NH (~3400 cm⁻¹) and ester/ketone substituents (if present, ~1700 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 165 for the base structure) and fragmentation patterns consistent with ethyl/methyl loss .
Q. What common chemical reactions does this compound undergo, and what are the key reagents?
- Methodological Answer :
- Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups to carboxylic acids (e.g., forming pyrrole-3-carboxylic acid derivatives) .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at the α-positions of the pyrrole ring .
- Reduction : NaBH₄ or LiAlH₄ reduces ketone substituents (if present) to alcohols .
Q. What crystallographic methods are used to resolve the molecular structure of pyrrole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software suites (e.g., SHELXL for refinement) is standard. Key parameters include resolving disorder in methyl/ethyl groups and validating bond lengths/angles against DFT-optimized models .
Q. What safety protocols are essential when handling pyrrole derivatives?
- Methodological Answer : Use fume hoods for volatile compounds, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets for analogous compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in substitution/oxidation reactions. Analyze Fukui indices to predict electrophilic/nucleophilic sites and global hardness/softness for reactivity trends .
Q. What computational strategies predict the biological activity of pyrrole derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and pharmacophore modeling (e.g., hydrophobic pockets for methyl/ethyl groups) guide activity predictions. QSAR studies correlate substituent electronegativity with antimicrobial potency .
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for pyrrole derivatives?
- Methodological Answer : Multi-scan absorption corrections (SADABS) and high-resolution data (θ > 25°) reduce errors. Validate against Hirshfeld surface analysis and compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. What strategies optimize the synthesis of bioactive pyrrole derivatives with enhanced solubility?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications. Solubility parameters (Hansen solubility spheres) guide solvent selection for HPLC purification (e.g., Chromolith® columns for rapid separation) .
Q. How do substituent effects (e.g., methyl vs. ethyl groups) influence the electronic properties of the pyrrole ring?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry measure bathochromic shifts and oxidation potentials. Methyl groups increase electron density (hyperconjugation), while ethyl groups enhance steric hindrance, affecting regioselectivity in reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
